7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This scaffold is notable in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases or microbial enzymes . The compound is substituted at position 3 with a (4-fluorophenyl)methyl group and at position 7 with a (2,5-dimethylphenyl)methylsulfanyl moiety. The fluorine atom in the 4-fluorophenyl group may enhance metabolic stability and lipophilicity, while the sulfanyl group at position 7 could influence electronic properties and binding affinity . Although direct biological data for this compound are unavailable in the provided evidence, structurally related triazolo[4,5-d]pyrimidines exhibit antimycobacterial and kinase-modulating activities .
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5S/c1-13-3-4-14(2)16(9-13)11-27-20-18-19(22-12-23-20)26(25-24-18)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMIINUIAZVNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Substitution with Aromatic Groups: The aromatic substituents can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and triazolopyrimidine core can undergo reduction under appropriate conditions.
Substitution: The aromatic substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or triazolopyrimidine derivatives.
Substitution: Various substituted aromatic or triazolopyrimidine compounds.
Scientific Research Applications
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular properties, and reported activities:
Key Observations:
Substituent Diversity at Position 3: The target compound’s (4-fluorophenyl)methyl group contrasts with 4-methoxybenzylamino () and 4-methylphenyl (). Fluorinated aryl groups are associated with improved metabolic stability compared to methoxy or methyl groups .
Position 7 Modifications :
- The sulfanyl group in the target compound and ’s thioether may enhance lipophilicity compared to chloro () or piperazinyl-sulfonylphenyl () groups.
- Piperazinyl substituents () are often used to improve solubility or modulate receptor interactions.
Palladium-catalyzed coupling (e.g., ’s Compound 5) demonstrates feasibility for introducing aryl/heteroaryl groups at position 7 .
Biological Implications :
- Chloro-substituted analogs () showed antimycobacterial activity, hinting that the target’s sulfanyl group might retain or modify this activity .
- Fluorine-containing analogs (target, ) are likely optimized for enhanced pharmacokinetic profiles.
Discussion of Substituent Effects and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., -F in the target, -CF₃ in ) may increase electrophilicity of the core, influencing interactions with nucleophilic residues in biological targets .
- Steric Considerations: Bulky substituents like piperazinyl-trifluoromethylphenylmethanone () could hinder binding in sterically constrained active sites, whereas smaller groups (e.g., -SCH₂Ar in the target) may offer better fit .
- Solubility and Bioavailability : Piperazinyl groups () typically enhance water solubility, whereas lipophilic groups (e.g., -SCF₃ in ) may improve membrane permeability .
Biological Activity
The compound 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic organic molecule characterized by a complex structure that integrates a triazolopyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
This compound features:
- A triazolopyrimidine core consisting of fused triazole and pyrimidine rings.
- A sulfanyl group linked to a 2,5-dimethylphenylmethyl moiety.
- A 4-fluorophenylmethyl substituent.
The unique arrangement of these functional groups is believed to influence its biological activity significantly.
Biological Activities
Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit diverse biological activities. The specific activities associated with This compound include:
- Antiplatelet Activity : Studies have shown that similar triazolo[4,5-d]pyrimidines can inhibit platelet aggregation. For instance, ticagrelor analogues have demonstrated significant antiplatelet effects with fold-inhibition values indicating their efficacy against platelet activation pathways .
- Antibacterial Properties : Some derivatives in this class have exhibited antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents can enhance this activity significantly .
- Anticancer Potential : The structural features of triazolopyrimidines may allow for interactions with various biological targets involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
The mechanisms underlying the biological activities of This compound are multifaceted:
- Receptor Binding : The unique electronic properties imparted by the 4-fluorophenylmethyl group may enhance binding affinity to specific receptors involved in disease processes. This could facilitate modulation of pathways critical for disease progression.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in platelet aggregation and bacterial metabolism. The sulfanyl group may play a crucial role in these interactions by participating in nucleophilic attacks on electrophilic centers within target enzymes .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various analogues of triazolo[4,5-d]pyrimidines. Key findings include:
| Compound | Antiplatelet Activity (Fold-Inhibition) | Antibacterial Activity (MIC) |
|---|---|---|
| 7i | Comparable to ticagrelor | Active against MRSA |
| 7l | Equipotent to ticagrelor | No significant antibacterial activity |
| 7q | More pronounced than S-isomer | Not tested |
These results indicate that slight modifications in the structure can lead to significant changes in pharmacological profiles and therapeutic potential.
Case Studies
- Ticagrelor Analogues : A series of ticagrelor analogues were synthesized and evaluated for their antiplatelet and antibacterial activities. The study found that while some analogues maintained strong antiplatelet effects, they varied widely in antibacterial efficacy—suggesting distinct mechanisms for these activities .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives of triazolo[4,5-d]pyrimidines exhibited potent inhibition against key bacterial strains and showed promise as potential therapeutic agents for cardiovascular diseases due to their antiplatelet properties.
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo[4,5-d]pyrimidine core?
- Methodological Answer: The triazolo[4,5-d]pyrimidine scaffold can be synthesized via cyclocondensation of appropriately substituted pyrimidine precursors with thioureas or thioamides. For example, fluorinated analogs (e.g., in ) utilize nucleophilic substitution at the sulfur atom to introduce arylalkyl groups. Key steps include:
- Step 1: Formation of the pyrimidine ring via base-catalyzed cyclization.
- Step 2: Introduction of sulfanyl groups via thiol-alkylation using [(2,5-dimethylphenyl)methyl]thiol under inert conditions.
- Step 3: Coupling with 4-fluorobenzyl halides for N-alkylation at the triazole nitrogen (analogous to , which uses acetonitrile and 3,5-lutidine as a base for similar reactions).
Optimize yields by controlling reaction temperature (80–120°C) and using anhydrous solvents .
Q. How can researchers optimize purification techniques for high-purity yields?
- Methodological Answer: Use a combination of column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures). highlights that trifluoromethyl-substituted analogs achieve >95% purity via recrystallization at controlled cooling rates (2–5°C/min). Analytical HPLC with C18 columns (UV detection at 254 nm) is critical for assessing purity, as impurities in triazolo-pyrimidines often arise from incomplete alkylation or oxidation .
Advanced Research Questions
Q. What methodologies analyze substituent effects on biological activity (e.g., fluorophenyl vs. trifluoromethyl groups)?
- Methodological Answer: Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions. For example:
- Replace the 4-fluorophenyl group with trifluoromethyl (as in ) to assess hydrophobicity impacts on enzyme binding.
- Use isothermal titration calorimetry (ITC) to measure binding affinity changes.
Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes (e.g., kinases), guided by crystallographic data from related compounds (). Validate predictions with in vitro inhibition assays (IC50 measurements) .
Q. How can X-ray crystallography resolve spatial configuration and conformational stability?
- Methodological Answer: Grow single crystals via vapor diffusion (e.g., methanol/water at 4°C). For triazolo-pyrimidines, heavy atoms (e.g., sulfur) enhance diffraction resolution. demonstrates that phenyl-triazolo derivatives crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonding networks stabilizing the planar triazole ring. Use density functional theory (DFT) to correlate experimental bond angles with electronic effects of substituents (e.g., fluorophenyl’s electron-withdrawing nature) .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer: Perform meta-analysis of published IC50 values, accounting for variables:
- Experimental conditions: Buffer pH, temperature, and assay duration (e.g., uses pH 7.4 Tris buffer for kinase assays).
- Cell lines: Primary vs. immortalized cells may express differing enzyme isoforms.
Replicate conflicting studies under standardized protocols. For instance, if one study reports weak inhibition while another shows potent activity, test both groups’ compounds side-by-side using identical assay kits .
Theoretical and Safety Considerations
Q. How to design enzyme inhibition studies aligned with mechanistic hypotheses?
- Methodological Answer: Frame hypotheses using kinetic models (e.g., competitive vs. non-competitive inhibition). Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) before adding substrates. Monitor time-dependent inactivation to infer covalent binding (common with sulfanyl groups). Use stopped-flow spectroscopy for rapid kinetics (’s chemical biology training modules). Link results to theoretical frameworks, such as transition-state analog theory .
Q. What safety protocols are critical for handling sulfanyl-containing compounds?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
